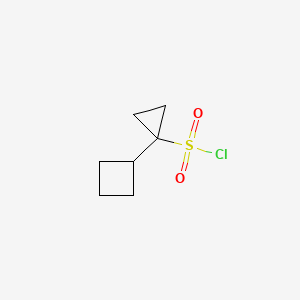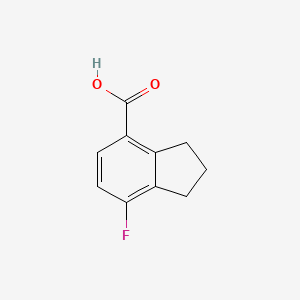![molecular formula C8H12N4 B15323643 4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine](/img/structure/B15323643.png)
4',5'-Dihydro-1'H-spiro[cyclobutane-1,6'-pyrrolo[3,4-C]pyrazol]-3'-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty, which makes it a valuable scaffold for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine typically involves a multi-step process One common method starts with the preparation of a cyclobutane derivative, which is then subjected to a series of cyclization reactions to form the spirocyclic core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: It can be used in the study of biological pathways and as a probe to investigate the function of specific enzymes or receptors.
Medicine: It has potential therapeutic applications, including as an anticancer agent, due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dihydro-1H-pyrazole: This compound shares a similar pyrazole core but lacks the spirocyclic structure.
Cyclobutane derivatives: These compounds share the cyclobutane ring but differ in their functional groups and overall structure.
Spirocyclic amines: These compounds share the spirocyclic structure but differ in the specific rings and functional groups attached.
Uniqueness
4’,5’-dihydro-1’H-spiro[cyclobutane-1,6’-pyrrolo[3,4-c]pyrazole]-3’-amine is unique due to its combination of a spirocyclic structure with a pyrazole core and an amine group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C8H12N4 |
|---|---|
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
spiro[4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-6,1'-cyclobutane]-3-amine |
InChI |
InChI=1S/C8H12N4/c9-7-5-4-10-8(2-1-3-8)6(5)11-12-7/h10H,1-4H2,(H3,9,11,12) |
InChI-Schlüssel |
KVHZLWKSGUGNBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C3=C(CN2)C(=NN3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


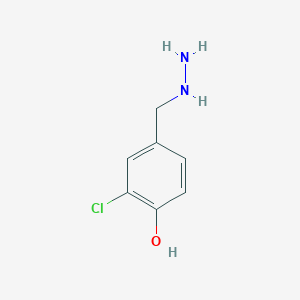
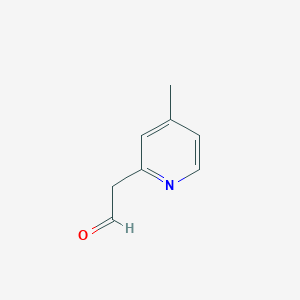
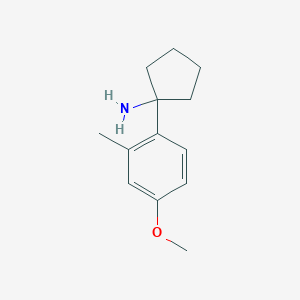
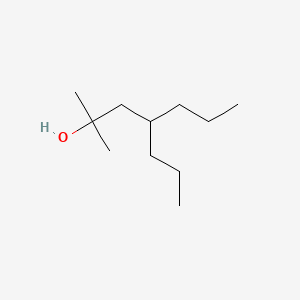
![(7-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B15323583.png)
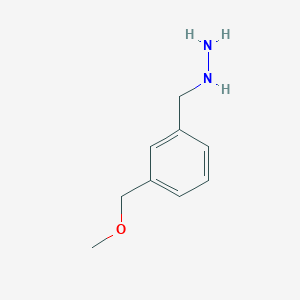
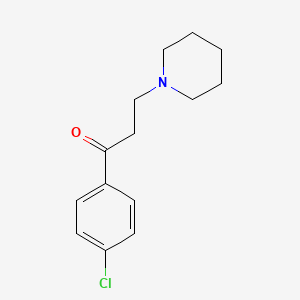

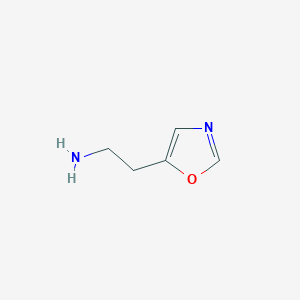
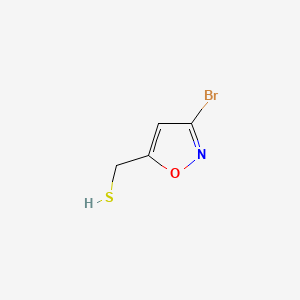
![N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride](/img/structure/B15323635.png)
![2-(2,2-Dimethylpropyl)-8-ethylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15323644.png)
